AP219
Description
Significance of Triphenylphosphonium-Based Chemical Tools in Biological Research
Triphenylphosphonium-based molecules are renowned for their ability to target mitochondria within living cells. This targeting capability stems from the large, delocalized positive charge on the phosphonium (B103445) ion, which drives its accumulation across the highly negative mitochondrial membrane potential. This property has led to the development of a wide array of TPP-based tools, including probes to measure mitochondrial membrane potential, antioxidants to combat mitochondrial oxidative stress, and vehicles for delivering therapeutic agents directly to the mitochondria. The ability to specifically target this organelle is crucial for studying its role in various diseases, such as cancer, neurodegenerative disorders, and cardiovascular conditions.
Foundational Role of (9-Carboxynonyl)triphenylphosphonium in Mitochondrial Targeting Strategies
(9-Carboxynonyl)triphenylphosphonium serves as a fundamental building block in the synthesis of more complex mitochondria-targeting molecules. The terminal carboxylic acid group provides a convenient attachment point for a wide range of molecules, including fluorescent dyes, therapeutic drugs, and other bioactive compounds. This allows researchers to "hitch a ride" for their molecule of interest to the mitochondria, enabling precise investigation and manipulation of mitochondrial functions.
For instance, it has been used as a control compound in studies developing mitochondria-targeted hydrogen sulfide (B99878) (H₂S) donors. nih.gov In this context, the (9-Carboxynonyl)triphenylphosphonium moiety alone is used to assess the effects of mitochondrial accumulation itself, separate from the effects of the delivered H₂S. This highlights its role in establishing rigorous experimental controls.
Academic Research Trajectories and Multidisciplinary Relevance of the Compound
The academic interest in (9-Carboxynonyl)triphenylphosphonium extends beyond its role in fundamental mitochondrial biology. Its utility as a synthetic intermediate has led to its application in diverse fields. In medicinal chemistry, it is a key reagent in the synthesis of novel therapeutics. For example, it has been used in the preparation of azithromycin (B1666446) and tetracycline (B611298) derivatives designed to target cancer cells. google.com Furthermore, patents have described its application as an antimicrobial agent, demonstrating activity against pathogenic bacteria and fungi. google.com Its use in the synthesis of glycosphingolipids, which have immunomodulatory properties, further underscores its multidisciplinary relevance. google.comgoogle.com
Research Data at a Glance
| Property | Description | References |
| Chemical Name | (9-Carboxynonyl)triphenylphosphonium | lookchem.com |
| CAS Number | 93943-65-8 | lookchem.com |
| Molecular Formula | C₂₈H₃₄O₂P⁺ | |
| Key Structural Features | Triphenylphosphonium cation, Nonyl linker, Terminal carboxylic acid |
| Primary Research Applications | Description | References |
| Mitochondrial Targeting | The triphenylphosphonium group facilitates accumulation within mitochondria. | |
| Synthetic Intermediate | The terminal carboxyl group allows for conjugation with other molecules. | google.comgoogle.comgoogle.com |
| Control Compound | Used to isolate the effects of mitochondrial targeting from the attached cargo. | nih.gov |
| Antimicrobial Agent | Shows activity against pathogenic bacteria and fungi. | google.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
9-carboxynonyl(triphenyl)phosphanium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H33O2P/c29-28(30)23-15-4-2-1-3-5-16-24-31(25-17-9-6-10-18-25,26-19-11-7-12-20-26)27-21-13-8-14-22-27/h6-14,17-22H,1-5,15-16,23-24H2/p+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOOZXZVXPXRBBF-UHFFFAOYSA-O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[P+](CCCCCCCCCC(=O)O)(C2=CC=CC=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H34O2P+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Derivatization of 9 Carboxynonyl Triphenylphosphonium
Established Synthetic Pathways for (9-Carboxynonyl)triphenylphosphonium and its Analogues
The primary and most established method for synthesizing (9-Carboxynonyl)triphenylphosphonium and its analogues is through the quaternization of a phosphine, typically triphenylphosphine (B44618), with a halo-functionalized carboxylic acid. This reaction is a classic Sₙ2 (bimolecular nucleophilic substitution) process where the phosphorus atom of triphenylphosphine acts as the nucleophile, attacking the electrophilic carbon bearing a halogen atom on the alkyl chain of the carboxylic acid. acs.org
The synthesis of (9-Carboxynonyl)triphenylphosphonium bromide, for instance, is achieved by reacting triphenylphosphine with 10-bromodecanoic acid. The reaction is generally carried out by heating the two reactants in a suitable solvent. Common solvents for this type of reaction include acetonitrile, toluene, or ethanol (B145695). nih.govnih.gov The choice of solvent can influence reaction time and yield. The general reaction is as follows:
PPh₃ + Br(CH₂)₉COOH → [Ph₃P⁺-(CH₂)₉COOH]Br⁻
Following the reaction, the resulting phosphonium (B103445) salt often precipitates from the solution upon cooling or can be isolated by removing the solvent and purifying the crude product through recrystallization or washing with a non-polar solvent to remove unreacted starting materials. acs.org This synthetic approach is robust and widely applicable for creating a variety of carboxyalkyl triphenylphosphonium salts. nih.gov A patent for the synthesis of a similar compound, 4-carboxybutyl triphenyl phosphonium bromide, describes a reflux reaction in ethanol for 20-24 hours. nih.gov
Methodologies for Structural Modification and Analog Synthesis
The tripartite structure of (9-Carboxynonyl)triphenylphosphonium allows for extensive structural modification to create a library of analogues. These modifications can be targeted at the alkyl chain, the carboxylic acid, or the triphenylphosphonium group itself.
Varying the length of the alkyl linker is a common strategy to modulate the lipophilicity and other physicochemical properties of the molecule. This is straightforwardly achieved by applying the synthetic pathway described in section 2.1 with different ω-haloalkanoic acids. By selecting a starting material with the desired chain length, a homologous series of (carboxyalkyl)triphenylphosphonium salts can be synthesized. For example, using 6-bromohexanoic acid or 11-bromoundecanoic acid would yield analogues with shorter or longer alkyl chains, respectively. Research has demonstrated the synthesis of various TPP conjugates with linkers of different lengths, such as butyl and decyl chains, to investigate structure-activity relationships. nih.gov
| ω-Haloalkanoic Acid Starting Material | Resulting Phosphonium Salt | Alkyl Chain Length (n) |
|---|---|---|
| 5-Bromovaleric Acid | (4-Carboxybutyl)triphenylphosphonium bromide | 4 |
| 6-Bromohexanoic Acid | (5-Carboxypentyl)triphenylphosphonium bromide | 5 |
| 10-Bromodecanoic Acid | (9-Carboxynonyl)triphenylphosphonium bromide | 9 |
| 11-Bromoundecanoic Acid | (10-Carboxydecyl)triphenylphosphonium bromide | 10 |
The terminal carboxylic acid group is a versatile chemical handle for further derivatization, most commonly through the formation of esters or amides. These reactions typically require the activation of the carboxylic acid.
Amide Coupling: Amide bonds are formed by reacting the activated carboxylic acid with a primary or secondary amine. Several methods exist for this transformation in the context of phosphonium salts. One approach involves the in-situ generation of a reactive phosphonium species that acts as the activating agent. For example, mixing triphenylphosphine with a halogenating agent like N-chlorophthalimide or carbon tetrabromide generates a halo-phosphonium or related species. nih.govhighfine.com This intermediate then reacts with the carboxylic acid to form a highly reactive acyloxyphosphonium salt, which is readily attacked by an amine to yield the final amide and triphenylphosphine oxide as a byproduct. nih.govhighfine.com
Esterification: Similarly, esters can be synthesized by reacting the activated carboxylic acid with an alcohol. A one-pot protocol for esterification uses triphenylphosphine dibromide, which activates the carboxylic acid for subsequent reaction with an alcohol. nih.gov This reaction proceeds through an acyloxyalkoxyphosphorane intermediate. nih.gov Alternative methods include using a catalytic amount of triphenylphosphine oxide with oxalyl chloride, which generates a highly reactive intermediate (Ph₃PCl₂) that activates the carboxylate. chemrxiv.orgresearchgate.netnih.gov
Modifying the electronic properties of the triphenylphosphonium cation can be achieved by altering the phenyl rings. This can be done in two main ways: by starting with a pre-functionalized triarylphosphine or by direct arylation of triphenylphosphine.
One direct method involves reacting a para-substituted triphenylphosphine with a suitable haloalkane. nih.gov For instance, tri(4-methoxyphenyl)phosphine or tri(4-fluorophenyl)phosphine can be reacted with 10-bromodecanoic acid to yield analogues of (9-Carboxynonyl)triphenylphosphonium with electron-donating or electron-withdrawing groups on the phenyl rings, respectively. nih.gov This approach allows for fine-tuning of the charge distribution and lipophilicity of the phosphonium headgroup. nih.gov
Another strategy is the direct arylation of triphenylphosphine with an aryl halide. These reactions often require transition-metal catalysts, such as nickel or palladium complexes, to proceed efficiently at moderate temperatures. acs.orgnih.govresearchgate.net A nickel-catalyzed coupling reaction, for example, can generate tetraarylphosphonium salts from various aryl halides and tolerates a wide range of functional groups. researchgate.net A metal-free alternative has also been developed, though it requires higher temperatures, involving the reaction of triphenylphosphine with aryl bromides in refluxing phenol. acs.orgnih.gov
| Substituted Triphenylphosphine | Reactant | Resulting Phosphonium Salt Moiety | Reference |
|---|---|---|---|
| Tris(4-methoxyphenyl)phosphine | 1-Bromodecane | Decyl-tris(4-methoxyphenyl)phosphonium | nih.gov |
| Tri-4-tolylphosphine | 1-Bromodecane | Decyl-tri(4-tolyl)phosphonium | nih.gov |
| Tris(4-chlorophenyl)phosphine | 1-Bromodecane | Decyl-tris(4-chlorophenyl)phosphonium | nih.gov |
| Tris(4-fluorophenyl)phosphine | 1-Bromodecane | Decyl-tris(4-fluorophenyl)phosphonium | nih.gov |
Strategies for Chemical Conjugation of (9-Carboxynonyl)triphenylphosphonium with Bioactive Molecules
The functional handles on (9-Carboxynonyl)triphenylphosphonium make it an ideal moiety for conjugation to bioactive molecules, such as peptides, drugs, or imaging agents. This strategy is often employed to direct the conjugated molecule to specific cellular locations, such as the mitochondria. mdpi.com
The most common covalent linking strategy leverages the terminal carboxylic acid group. This group can be readily coupled to amine or hydroxyl functionalities present on bioactive molecules to form stable amide or ester linkages, respectively. The coupling chemistry is identical to that described in section 2.2.2.
For conjugation to peptides, the carboxylic acid of the TPP moiety can be activated and coupled to the N-terminal amine of a peptide chain or to the side-chain amine of an amino acid like lysine. nih.gov This is often performed using standard solid-phase peptide synthesis (SPPS) techniques, which employ common coupling reagents such as 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (B91526) (HBTU). nih.govmasterorganicchemistry.com Studies have successfully demonstrated the N-terminal conjugation of TPP-carboxylic acids to peptides. nih.gov
Similarly, other bioactive molecules can be conjugated. For example, natural products like betulin (B1666924) have been linked to TPP moieties using a spacer like 5-bromovaleric acid to create hybrid molecules. nih.gov The general approach involves synthesizing a derivative of the bioactive molecule that contains a reactive group (e.g., a primary amine or a halide) that can then be coupled to the TPP moiety's carboxylic acid or, alternatively, react with triphenylphosphine to form the phosphonium salt directly. nih.govacs.org
| Functional Group on TPP Moiety | Functional Group on Bioactive Molecule | Resulting Linkage | Typical Coupling Method |
|---|---|---|---|
| Carboxylic Acid | Primary/Secondary Amine | Amide | Activation with coupling reagents (e.g., HBTU, EDC/DCC) |
| Carboxylic Acid | Hydroxyl | Ester | Activation with coupling reagents (e.g., DCC), Ph₃PBr₂ |
| Alkyl Halide (e.g., on linker) | Amine, Thiol, Hydroxyl | C-N, C-S, C-O Bond | Nucleophilic substitution |
Integration into Polymeric and Nanoparticle Architectures
The integration of carboxyl-terminated triphenylphosphonium derivatives, such as (9-Carboxynonyl)triphenylphosphonium, into larger architectures like polymers and nanoparticles is a key strategy for developing mitochondria-targeting nanomedicines. nih.govnih.gov The principle relies on the TPP cation's ability to exploit the large negative membrane potential of the inner mitochondrial membrane to accumulate within this organelle. nih.gov The carboxylic acid group of the molecule facilitates its covalent conjugation to the surface of nanoparticles or incorporation into polymer backbones, creating a stable, targeted delivery system.
The general approach involves activating the carboxylic acid of the TPP derivative to form a more reactive species, such as an N-hydroxysuccinimide (NHS) ester or by using coupling agents like carbodiimides (e.g., EDC). This activated ester can then react with primary amine groups present on the surface of a nanoparticle or a polymer, forming a stable amide bond. This method ensures that the TPP moiety is securely tethered to the carrier while being properly oriented for interaction with mitochondria upon cellular uptake.
While specific studies detailing the integration of (9-Carboxynonyl)triphenylphosphonium are not prominently featured in available literature, extensive research on its close analogs, particularly (4-carboxybutyl)triphenylphosphonium (CTPP), illustrates the practical application of this strategy. These studies provide a clear blueprint for how (9-Carboxynonyl)triphenylphosphonium would be employed.
For instance, in the development of mitochondria-targeted phototherapy agents, (4-carboxybutyl)triphenylphosphonium bromide has been conjugated to aminated zinc oxide (ZnO) shells grown on gold nanorods (GNRs). nih.gov The conjugation is achieved through amide bond formation between the carboxyl group of CTPP and the amine groups on the nanoparticle surface. This functionalization serves to enhance the stability of the nanocomposite and specifically direct it to the mitochondria of cancer cells, thereby improving the efficacy of photothermal and photodynamic therapies. nih.gov
Similarly, triphenylphosphonium-functionalized dimeric BODIPY-based nanoparticles have been developed for mitochondria-targeting photodynamic therapy. rsc.org These amphiphilic molecules self-assemble into nanoparticles in aqueous solutions, with the positively charged TPP groups displayed on the surface, facilitating mitochondrial accumulation. rsc.org Another study demonstrated the use of TPP-conjugated glycol chitosan (B1678972) microspheres for targeted drug delivery to mitochondria. frontiersin.org
The versatility of this approach allows for the functionalization of a wide array of nanomaterials, including metallic nanoparticles, polymeric micelles, and liposomes, to redirect therapeutic payloads to the mitochondria, thereby overcoming drug resistance and enhancing therapeutic outcomes. nih.govnih.govmdpi.com
Table 1: Examples of Nanoparticle Functionalization with Carboxy-Terminated TPP Analogs This table is interactive. You can sort and filter the data.
| Nanoparticle Type | TPP Analog Used | Purpose of Functionalization | Key Finding |
|---|---|---|---|
| Gold Nanorod@Zinc Oxide (GNR@ZnO) | (4-carboxybutyl)triphenylphosphonium (CTPP) | Mitochondria-targeted phototherapy | CTPP functionalization led to specific mitochondrial targeting and enhanced cancer cell killing. nih.gov |
| Dimeric BODIPY Nanoparticles | TPP-functionalized meso–β directly linked BODIPY dimers | Mitochondria-targeting photodynamic therapy | Self-assembled nanoparticles showed effective localization within cancer-cell mitochondria. rsc.org |
| Polydopamine Nanoparticles | Not specified, TPP-functionalized | Delivery of Doxorubicin (B1662922) to overcome drug resistance | TPP-functionalized nanoparticles selectively localized in the mitochondria of cancer cells. nih.gov |
| Glycol Chitosan Microspheres | Triphenylphosphonium-conjugated glycol chitosan | Mitochondria-targeted drug delivery | Microspheres were designed for targeted delivery to mitochondria. frontiersin.org |
Mechanistic Investigations of Mitochondrial Accumulation and Cellular Interactions
Principles Governing Lipophilic Cation-Mediated Mitochondrial Accumulation
The accumulation of lipophilic cations like (9-Carboxynonyl)triphenylphosphonium within mitochondria is primarily driven by the large mitochondrial membrane potential (ΔΨm). Healthy, respiring mitochondria maintain a substantial negative charge in their matrix relative to the cytosol. This electrochemical gradient acts as a powerful electrophoretic force, drawing positively charged molecules across the inner mitochondrial membrane.
The journey of a lipophilic cation such as CN-TPP into the mitochondrial matrix is a multi-step process. Initially, the compound partitions into the lipid bilayer of the mitochondrial inner membrane, a process facilitated by its lipophilic character. Once within the membrane, the positive charge of the triphenylphosphonium group drives the molecule's translocation across the membrane and into the negatively charged matrix. This process leads to a significant concentration of the cation within the mitochondria, often reaching levels several hundred-fold higher than in the cytoplasm.
Role of Mitochondrial Membrane Potential in Selective Uptake of Triphenylphosphonium Conjugates
The mitochondrial membrane potential (ΔΨm) is the cornerstone of the selective uptake of triphenylphosphonium (TPP) conjugates, including (9-Carboxynonyl)triphenylphosphonium. This potential, typically ranging from -150 to -180 mV (negative inside), is generated by the pumping of protons across the inner mitochondrial membrane by the electron transport chain.
According to the Nernst equation, for every 61.5 mV of membrane potential, there is a tenfold accumulation of a monovalent cation. This means that the high ΔΨm of mitochondria can lead to an accumulation of TPP-containing compounds that is 100 to 1000 times higher than in the cytoplasm. nih.gov This dramatic concentration effect is the basis for the use of TPP as a mitochondrial targeting vector. Consequently, the uptake of these compounds is highly sensitive to changes in ΔΨm. Depolarization of the mitochondrial membrane, for instance by using uncoupling agents, significantly reduces the accumulation of TPP conjugates.
Notably, many cancer cells exhibit a higher mitochondrial membrane potential compared to their non-cancerous counterparts, a phenomenon that can be exploited for targeted drug delivery. This hyperpolarized state can lead to an even greater preferential accumulation of TPP-based compounds in the mitochondria of malignant cells.
Molecular Determinants Influencing Mitochondrial Permeation and Intracellular Distribution
The efficiency of mitochondrial permeation and the subsequent intracellular distribution of triphenylphosphonium conjugates are not solely dependent on the mitochondrial membrane potential. A range of molecular and physicochemical properties of the TPP-conjugated molecule also play a crucial role.
Correlation of Molecular Volume and Surface Area with Accumulation
For instance, studies on methyl-functionalized TPP derivatives have shown that increasing the solvent-accessible surface area can lead to enhanced mitochondrial accumulation. researchgate.net This is attributed to stronger van der Waals interactions with the lipid components of the mitochondrial membrane, facilitating partitioning into the nonpolar membrane interior. However, there exists an optimal range for these parameters. Excessively large molecular volumes could hinder passage through the membrane, creating a steric barrier.
The table below illustrates the relationship between the alkyl chain length of various alkyl-TPP cations and their impact on mitochondrial function, which is closely linked to their accumulation. This serves as a proxy to understand how molecular size can influence biological activity.
| Compound | Alkyl Chain Length | Effect on Mitochondrial Respiration |
| Butyl-TPP | 4 | Moderate stimulation |
| Octyl-TPP | 8 | Increased stimulation |
| Decyl-TPP | 10 | Strong stimulation |
| Dodecyl-TPP | 12 | Very strong stimulation and inhibitory effects |
This table is illustrative and based on general findings for alkyl-TPP cations, as specific comparative data for (9-Carboxynonyl)triphenylphosphonium is not available.
Impact of Chemical Hardness on Mitochondrial Targeting Efficiency
Chemical hardness, a concept from density functional theory, refers to a molecule's resistance to deformation or change in its electron distribution. While direct experimental data correlating chemical hardness to the mitochondrial targeting efficiency of (9-Carboxynonyl)triphenylphosphonium is scarce, theoretical considerations suggest its potential importance.
A "softer" molecule, with a more polarizable electron cloud, might engage in more favorable interactions with the soft, lipid-rich environment of the mitochondrial membrane. The delocalized positive charge of the triphenylphosphonium moiety itself contributes to its "softness" as a cation, which is a key feature for its membrane permeability. Alterations to the TPP structure, such as the introduction of electron-withdrawing or -donating groups on the phenyl rings, can modulate its chemical hardness and, consequently, its interaction with the mitochondrial membrane and its accumulation.
Examination of Subcellular Localization and Interaction with Other Organelles
While mitochondria are the primary target for triphenylphosphonium-based compounds due to the strong membrane potential, their lipophilic nature means they can also interact with other cellular membranes and organelles. However, detailed studies on the subcellular localization of (9-Carboxynonyl)triphenylphosphonium beyond the mitochondria are limited.
General studies on lipophilic cations and organelle crosstalk provide a framework for potential interactions. The endoplasmic reticulum (ER) and lysosomes are other key organelles with their own membrane potentials, although significantly lower than that of mitochondria. It is conceivable that a fraction of CN-TPP could localize to these compartments.
Recent research has highlighted the intricate communication networks between organelles, such as the ER-mitochondria contact sites. technologynetworks.com It is plausible that TPP-conjugated molecules, once accumulated in mitochondria, could influence these inter-organelle communication hubs. For example, the antioxidant MitoQ, a TPP derivative, has been shown to affect mitochondrial calcium handling, a process that is tightly linked to ER function. nih.gov
Furthermore, the interaction of TPP-based compounds with other cellular components is an area of active investigation. For instance, some studies have explored the potential for TPP moieties to interact with proteins like the estrogen receptor, although conclusive evidence for a direct and significant interaction remains elusive. The potential for (9-Carboxynonyl)triphenylphosphonium to engage in such "off-target" interactions warrants further investigation to fully understand its cellular pharmacology.
Applications of 9 Carboxynonyl Triphenylphosphonium in Chemical Biology and Molecular Probing
Design and Development of Mitochondria-Targeted Delivery Systems
The fundamental principle behind the mitochondrial targeting of TPP-based compounds lies in the significant negative membrane potential across the inner mitochondrial membrane. This potential difference acts as a driving force for the accumulation of positively charged molecules like (9-Carboxynonyl)triphenylphosphonium within the mitochondrial matrix, where concentrations can reach several hundred-fold higher than in the cytoplasm. nih.gov The nine-carbon (nonyl) linker provides a substantial hydrophobic chain, facilitating the passage of the molecule through cellular and mitochondrial membranes, while the terminal carboxylic acid group offers a versatile handle for the conjugation of a wide array of bioactive molecules.
The covalent attachment of (9-Carboxynonyl)triphenylphosphonium to bioactive molecules has been demonstrated as a powerful strategy to enhance their intracellular uptake and direct them to mitochondria. This approach has been successfully applied to a variety of molecular classes, including antioxidants, anticancer agents, and fluorescent probes. nih.gov
For instance, the conjugation of antioxidants like Vitamin E and Coenzyme Q to TPP moieties has been shown to significantly increase their efficacy in protecting mitochondria from oxidative damage. nih.gov While specific studies focusing solely on the (9-carboxynonyl) linker are limited, research on TPP derivatives with varying alkyl chain lengths provides valuable insights. A study on a series of mitochondria-targeted vitamin E derivatives showed that the length of the alkyl linker influences the compound's hydrophobicity and, consequently, its antioxidant activity. nih.gov It is conceivable that the C9 linker of (9-Carboxynonyl)triphenylphosphonium offers a balanced lipophilicity for efficient membrane traversal and mitochondrial accumulation.
In the context of anticancer therapy, TPP-conjugates have been developed to deliver chemotherapeutic agents directly to the mitochondria of cancer cells, which often exhibit a higher mitochondrial membrane potential than healthy cells. This targeted approach can enhance the drug's cytotoxic effects while minimizing off-target toxicity. mdpi.com For example, a study on TPP-conjugated paclitaxel (B517696) demonstrated its ability to overcome multidrug resistance in cancer cells by targeting mitochondria. rsc.org
The versatility of the carboxylic acid group of (9-Carboxynonyl)triphenylphosphonium allows for its conjugation to a wide range of bioactive molecules through standard chemical reactions, such as ester or amide bond formation. This flexibility makes it a valuable building block for the development of novel mitochondria-targeted drugs and probes.
Beyond single-molecule conjugates, (9-Carboxynonyl)triphenylphosphonium and similar TPP derivatives are increasingly being incorporated into nanocarrier systems to achieve organelle-specific drug delivery. These nanocarriers, which include liposomes, polymeric nanoparticles, and dendrimers, can be decorated with TPP moieties on their surface to facilitate their accumulation in mitochondria. nih.govmdpi.com
This strategy offers several advantages. Nanocarriers can encapsulate a larger payload of drugs or imaging agents, and the TPP-mediated targeting ensures their delivery to the desired subcellular location. For example, liposomes functionalized with TPP have been shown to efficiently deliver their cargo to mitochondria. rsc.org Similarly, polymeric nanoparticles and dendrimers conjugated with TPP have demonstrated enhanced mitochondrial targeting and therapeutic efficacy. nih.govnih.gov
The (9-Carboxynonyl)triphenylphosphonium moiety, with its terminal carboxyl group, is particularly well-suited for surface functionalization of nanocarriers. This allows for the covalent attachment of the targeting ligand to the nanoparticle surface, ensuring its stability and orientation for effective mitochondrial recognition.
| Nanocarrier System | TPP Derivative Used (Example) | Cargo | Key Finding | Reference |
| Liposomes | Stearyl-TPP | Doxorubicin (B1662922) | Enhanced delivery and cytotoxicity in resistant cancer cells. | rsc.org |
| Polymeric Nanoparticles | TPP-PEG | Doxorubicin | Efficient mitochondrial targeting and tumor growth inhibition. | mdpi.com |
| Dendrimers | TPP-PAMAM | Fluorescent dye | High mitochondrial accumulation with low toxicity. | nih.govnih.gov |
| Gold Nanorods | CTPP-GNR@ZnO | - | Mitochondrial-targeted phototherapy. | nih.gov |
Table 1: Examples of TPP-Functionalized Nanocarrier Systems for Mitochondrial Targeting. This table provides examples of how different nanocarrier systems have been functionalized with TPP derivatives to achieve mitochondrial delivery of various cargos. While not all examples use the exact (9-carboxynonyl) linker, they illustrate the broad applicability of the TPP-targeting strategy.
Utilization as a Research Tool for Investigating Mitochondrial Biology and Function
The ability to precisely deliver molecules to mitochondria has made TPP-based compounds invaluable tools for studying various aspects of mitochondrial biology. The (9-Carboxynonyl)triphenylphosphonium moiety can serve as a linker to attach probes that can report on the mitochondrial environment or modulators that can perturb mitochondrial function in a controlled manner.
Hydrogen sulfide (B99878) (H₂S) is now recognized as an important gasotransmitter that plays a crucial role in regulating mitochondrial function. nih.gov Dysregulation of H₂S levels has been implicated in various diseases. To study the specific roles of H₂S within mitochondria, researchers have developed mitochondria-targeted H₂S donors.
A prime example is AP39, a compound where a H₂S-donating moiety is attached to a TPP cation via a linker. rsc.org Studies with AP39 have demonstrated that the targeted delivery of H₂S to mitochondria can protect cells from oxidative stress-induced death. While AP39 itself does not use a C9 linker, the principle of its design is directly applicable. A molecule could be synthesized where an H₂S donor is conjugated to (9-Carboxynonyl)triphenylphosphonium, allowing for the precise modulation of mitochondrial H₂S levels to investigate its downstream effects on cellular signaling and survival. The controlled release of H₂S within mitochondria would enable researchers to dissect its specific roles in mitochondrial bioenergetics and redox signaling. nih.gov
Mitochondrial bioenergetics, the process of energy conversion through oxidative phosphorylation (OXPHOS), is central to cellular life and is often perturbed in disease states. nih.gov TPP-based probes have been instrumental in studying this process. The accumulation of these cationic probes within mitochondria is dependent on the membrane potential, making them useful indicators of mitochondrial health.
Fluorescent probes conjugated to TPP moieties, such as rhodamine derivatives, are widely used to measure mitochondrial membrane potential. nih.gov Changes in the fluorescence intensity of these probes can reflect alterations in mitochondrial activity and the coupling of the electron transport chain. While some TPP-conjugates themselves can have an uncoupling effect on oxidative phosphorylation, careful design and the use of inert linkers can minimize this interference. nih.gov A study on long-chain alkyl TPP compounds, similar in structure to (9-Carboxynonyl)triphenylphosphonium, showed they could selectively accumulate in hyperpolarized mitochondria and modulate mitochondrial respiration. longevity.technology
The (9-Carboxynonyl)triphenylphosphonium linker could be used to attach novel fluorophores or other reporter molecules to create new probes for studying specific aspects of OXPHOS, such as the activity of individual respiratory complexes or the dynamics of the mitochondrial proteome.
| Probe/Modulator Type | TPP Linker (Example) | Target/Function | Key Finding | Reference |
| H₂S Donor | Decyl-TPP | H₂S delivery | Protects against oxidative stress. | rsc.org |
| Antioxidant | Decyl-TPP (MitoQ) | ROS scavenging | Reduces mitochondrial oxidative damage. | longevity.technology |
| Fluorescent Probe | Various alkyl-TPP | Membrane potential | Reports on mitochondrial energization. | nih.gov |
| Uncoupler | Alkyl-TPP | Proton transport | Can dissipate mitochondrial membrane potential. | nih.gov |
Table 2: TPP-Based Tools for Investigating Mitochondrial Biology. This table summarizes different types of TPP-based molecules used to study mitochondrial function. The examples highlight the diverse applications of the TPP-targeting strategy.
Mitochondria are a major source of reactive oxygen species (ROS), and an imbalance in ROS production and detoxification leads to oxidative stress, a key factor in many diseases. mdpi.com TPP-based probes have been developed to specifically detect ROS within mitochondria.
For example, MitoSOX Red is a well-known mitochondria-targeted probe for detecting superoxide (B77818). The TPP moiety directs the probe to the mitochondria, where it is oxidized by superoxide to produce a fluorescent product. This allows for the real-time visualization and quantification of mitochondrial ROS production.
Similarly, antioxidants have been conjugated to TPP to create mitochondria-targeted therapeutics that can mitigate oxidative stress at its source. nih.gov A recent study demonstrated that a TPP-conjugated hydroxytyrosol (B1673988) could prevent endothelial injury by enhancing mitochondrial function and redox balance. nih.gov The (9-Carboxynonyl)triphenylphosphonium linker provides a stable and versatile platform for developing new generations of mitochondria-targeted ROS probes and antioxidants. By attaching specific ROS-sensitive dyes or potent antioxidants to this linker, researchers can gain deeper insights into the mechanisms of mitochondrial oxidative stress and develop novel therapeutic strategies to combat it.
Development of Mitochondria-Targeted Molecular Probes and Fluorescent Sensors
The strategic delivery of molecular probes and sensors to mitochondria is a cornerstone of advancing our understanding of cellular bioenergetics, oxidative stress, and the intricate roles these organelles play in various pathologies. The lipophilic cation, (9-Carboxynonyl)triphenylphosphonium, has emerged as a valuable building block in the design of such mitochondria-specific tools. Its chemical structure, featuring a triphenylphosphonium headgroup and a nine-carbon linker terminating in a carboxyl group, provides an ideal platform for the development of sophisticated molecular probes.
The fundamental principle behind the mitochondrial accumulation of (9-Carboxynonyl)triphenylphosphonium-based probes lies in the significant negative membrane potential across the inner mitochondrial membrane (approximately -180 mV). This strong electrochemical gradient drives the uptake and concentration of these positively charged phosphonium (B103445) compounds within the mitochondrial matrix, often achieving concentrations several hundred-fold higher than in the cytoplasm. nih.govresearchgate.net This targeted accumulation allows for the precise monitoring of mitochondrial activities and the selective delivery of therapeutic or diagnostic agents. nih.gov
A notable application demonstrating the utility of (9-Carboxynonyl)triphenylphosphonium is in the synthesis of mitochondria-targeted agents for studying gaseous signaling molecules. For instance, researchers have utilized (9-Carboxynonyl)triphenylphosphonium bromide to create control compounds for studies involving mitochondria-targeted hydrogen sulfide (H₂S) donors. nih.gov In a specific example, (9-Carboxynonyl)triphenylphosphonium bromide was coupled with 4-phenylphenol. nih.gov This synthetic strategy highlights how the carboxyl functionality of the phosphonium salt can be readily exploited to conjugate it to other molecules, thereby directing them to the mitochondria.
The development of such targeted probes is instrumental in elucidating the roles of specific molecules within the mitochondrial environment. By attaching a reporter molecule, such as a fluorophore, to the (9-Carboxynonyl)triphenylphosphonium moiety, scientists can visualize and quantify dynamic processes within the mitochondria of living cells.
| Component | Function | Reference |
| Triphenylphosphonium (TPP) Cation | Mitochondrial targeting moiety | nih.govnih.gov |
| Nonyl Linker | Provides optimal lipophilicity for membrane transport | nih.gov |
| Terminal Carboxyl Group | Enables conjugation to functional molecules (e.g., fluorophores, drugs) | nih.gov |
This targeted approach has led to the development of a variety of mitochondria-specific fluorescent sensors. While the specific use of (9-Carboxynonyl)triphenylphosphonium in a widely commercialized fluorescent probe is not extensively documented in public literature, its foundational role as a versatile linker is clear from synthetic examples. The principles of its application are mirrored in the creation of numerous other mitochondria-targeted probes where different linker lengths and functional groups are employed.
The ability to selectively deliver fluorescent molecules to mitochondria using carriers like (9-Carboxynonyl)triphenylphosphonium has paved the way for advanced imaging studies. These probes can be designed to respond to changes in the mitochondrial microenvironment, such as alterations in membrane potential, pH, calcium concentration, or the presence of reactive oxygen species. For example, fluorescent probes have been developed that exhibit changes in their emission properties upon interacting with specific analytes within the mitochondria, providing real-time insights into organelle function and dysfunction.
Exploration of 9 Carboxynonyl Triphenylphosphonium Conjugates in Preclinical Therapeutic Strategies
Anti-Cancer Research Applications of Mitochondria-Targeted Triphenylphosphonium Compounds
The unique bioenergetic state of cancer cells, often characterized by a hyperpolarized mitochondrial membrane compared to normal cells, provides a compelling rationale for using TPP-based delivery systems. nih.govnih.gov This differential potential allows for the preferential accumulation of TPP-conjugated anticancer agents within tumor cell mitochondria, offering a targeted approach to therapy.
Selective Accumulation in Cancer Cell Mitochondria and Cancer Stem Cells
The foundational principle of TPP-based cancer therapy lies in its ability to exploit the electrochemical properties of mitochondria. The inner mitochondrial membrane maintains a significant negative potential (around -150 to -170 mV), which acts as an electrophoretic driver for the accumulation of positively charged TPP cations. nih.gov Research has demonstrated that this accumulation can be several hundred-fold higher in mitochondria compared to the cytoplasm. nih.gov
Crucially, this targeting extends to cancer stem cells (CSCs), a subpopulation of tumor cells responsible for metastasis, relapse, and therapeutic resistance. Studies have shown that TPP-based compounds are potent inhibitors of mitochondrial function in CSCs. nih.gov For instance, dodecyl-TPP has been observed to inhibit the proliferation of breast cancer stem cells in a dose-dependent manner. mdpi.com By targeting the metabolic engine of these resilient cells, TPP-conjugates offer a strategy to address a key driver of cancer progression. Research on TPP-chloramphenicol derivatives has also demonstrated their ability to target mitochondria in chemoresistant breast cancer cells and their derived cancer stem-like cells, ultimately reducing their proliferation. nih.govresearchgate.net
Strategies for Overcoming Drug Resistance via Mitochondrial Pathway Modulation
Multidrug resistance (MDR) is a primary obstacle in chemotherapy, often mediated by the overexpression of efflux pumps like P-glycoprotein in the cancer cell's plasma membrane. mdpi.comnih.gov These pumps actively expel chemotherapeutic agents from the cell, reducing their intracellular concentration and efficacy.
Mitochondrial targeting with TPP provides a powerful strategy to circumvent this resistance mechanism. By conjugating a drug to TPP, the entry pathway into the cell is altered, and the therapeutic payload is directed to the mitochondria, an organelle that lacks these efflux pumps. nih.gov This approach effectively bypasses the primary resistance mechanism, allowing the drug to accumulate at its target site and exert its cytotoxic effects. For example, delivering doxorubicin (B1662922) (DOX) to mitochondria using TPP-functionalized nanomedicines has shown a unique ability to overcome DOX resistance. nih.gov The chemical linking of DOX to TPP not only ensures mitochondrial targeting but also helps overcome tumor cell resistance through the mitochondrial pathway. nih.gov
Potentiation of the Cytotoxic Effects of Anticancer Agents through Mitochondrial Targeting
Directly delivering a cytotoxic agent to the mitochondria significantly enhances its therapeutic potency. Mitochondria are central to cellular apoptosis (programmed cell death), and concentrating a drug at this site can more effectively trigger this process. Conjugating anticancer drugs to TPP has been shown to increase their cytotoxic effects against numerous tumor cell lines. nih.gov
This potentiation is achieved through several mechanisms. The high local concentration of the drug can directly disrupt mitochondrial function, leading to a collapse of the membrane potential, increased production of reactive oxygen species (ROS), and the release of pro-apoptotic factors like cytochrome c. rsc.orgrsc.org Research has consistently demonstrated this enhanced efficacy across a range of chemotherapeutics.
| Conjugate | Anticancer Agent | Cell Line(s) | Key Findings | Reference(s) |
| TPP-HCPT | Hydroxycamptothecin | 4T1 (Breast Cancer) | Conjugate showed much higher cytotoxicity (IC50: 0.34 µM) compared to free HCPT (IC50: 0.94 µM) due to mitochondrial targeting. | nih.gov |
| Lip-DT-Dox | Doxorubicin | HCT116 (Colorectal), MCF7 (Breast) | TPP-functionalized liposomes successfully shuttled Doxorubicin to cancer cell mitochondria, triggering oxidative stress, dysfunction, and apoptosis. | rsc.orgrsc.org |
| TPP-DOX | Doxorubicin | Doxorubicin-resistant cells | TPP-DOX complexes showed good mitochondrial targeting, induced apoptosis, and overcame tumor cell resistance. | nih.gov |
| Mito-DCA | Dichloroacetate | Prostate Cancer cell lines | TPP-conjugated DCA was 100- to 1000-fold more potent than DCA alone in inhibiting cancer cell viability. | nih.gov |
This table presents a selection of research findings and is not exhaustive.
Antimicrobial Research Applications of (9-Carboxynonyl)triphenylphosphonium Derivatives
The structural and functional similarities between bacterial cells and mitochondria, both possessing a negative transmembrane potential, make TPP-based compounds promising candidates for antimicrobial research. This strategy allows for the development of agents that can target bacteria with high efficacy.
Investigation of Dual-Acting Mechanisms in Bacterial Systems
A particularly innovative approach in antimicrobial research involves creating hybrid compounds that possess two distinct mechanisms of action. Conjugating a TPP moiety to an existing antibiotic can yield a dual-acting agent that is more potent and less susceptible to resistance.
In this paradigm, the original antibiotic continues to act on its conventional target (e.g., the ribosome), while the TPP component simultaneously attacks the bacterial cell membrane. For instance, TPP analogues of chloramphenicol (B1208) have been synthesized. nih.govresearchgate.netnih.gov These chimeric compounds bind to the bacterial ribosome to inhibit protein synthesis, similar to chloramphenicol, but also act on the bacterial membrane, a function conferred by the TPP group. nih.govresearchgate.net This dual-action mechanism has also been explored with antimicrobial peptides, where TPP-conjugation enhances their properties and expands their spectrum of activity. mdpi.com This approach not only increases potency but also has the potential to be effective against bacteria that have developed resistance to the parent antibiotic. nih.govnih.gov
Studies on Bacterial Membrane Potential Perturbation
The primary antimicrobial mechanism of the TPP cation itself is the disruption of the bacterial cell's bioenergetics. The accumulation of the positively charged TPP moiety at the bacterial membrane leads to a collapse or significant reduction of the membrane potential. mdpi.comnih.gov This electrical potential is vital for numerous cellular processes in bacteria, including ATP synthesis, motility, and transport of essential molecules.
Studies using compounds like SkQ1 (10-(plastoquinonyl)decyltriphenylphosphonium) and C12TPP (dodecyltriphenylphosphonium) have demonstrated a rapid decrease in the membrane potential of various bacteria, including Rhodococcus fascians and Mycobacterium tuberculosis. nih.gov This disruption of bioenergetics is a key component of the bactericidal action of TPP derivatives. nih.gov TPP conjugates of antimicrobial peptides have also been shown to cause membrane depolarization in bacteria such as B. subtilis. mdpi.com This membrane-centric attack represents a robust antimicrobial strategy, as it targets a fundamental aspect of bacterial physiology.
Implications for Modulating Mitochondrial Dysfunction in Disease Pathogenesis
Mitochondrial dysfunction is a cornerstone of numerous pathological conditions, contributing to cellular damage through increased oxidative stress, impaired energy production, and initiation of cell death pathways. The ability to specifically target and protect mitochondria from such dysfunction is a significant therapeutic goal. The lipophilic TPP cation facilitates the accumulation of attached molecules within the negatively charged mitochondrial matrix, making TPP-conjugates powerful tools in this endeavor.
Research in Neurodegenerative Disease Models
Mitochondrial dysfunction is a key pathogenic feature in many neurodegenerative diseases, including Alzheimer's and Parkinson's disease. The resulting oxidative stress and energy deficits are thought to contribute significantly to neuronal cell death. Consequently, targeting mitochondria with antioxidants represents a promising therapeutic avenue.
Preclinical studies utilizing the mitochondria-targeted antioxidant MitoQ, which consists of a ubiquinone moiety attached to a TPP cation via a ten-carbon alkyl chain, have shown encouraging results. In a mouse model of Alzheimer's disease (3xTg-AD), treatment with MitoQ was found to prevent the onset of cognitive deficits. diabetesnewsjournal.com Analysis of brain tissue from these animals revealed that MitoQ reduced oxidative stress, lipid peroxidation, and astrogliosis. diabetesnewsjournal.com Furthermore, it decreased the activity of caspases-3 and -7, key enzymes in the apoptotic cascade, and lowered the burden of amyloid-beta 42 in the hippocampus and cortex. diabetesnewsjournal.com
In the context of Parkinson's disease, research in MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) mouse models has also demonstrated the neuroprotective potential of MitoQ. diabetesnewsjournal.com While clinical trials in Parkinson's patients have confirmed its safety, significant improvements in symptoms have not yet been conclusively demonstrated. diabetesnewsjournal.com Another mitochondria-targeted antioxidant, SkQ1, which is a plastoquinone (B1678516) derivative linked to a decyl-TPP cation, has also been investigated for its neuroprotective effects. diabetesnewsjournal.com
These studies suggest that a conjugate of (9-Carboxynonyl)triphenylphosphonium with a suitable antioxidant could similarly be explored for its potential to mitigate mitochondrial oxidative damage and slow the progression of neurodegenerative diseases.
Table 1: Preclinical Research of TPP Conjugates in Neurodegenerative Disease Models
| Compound | Disease Model | Key Findings |
| MitoQ | 3xTg-AD Mouse Model (Alzheimer's) | Prevented cognitive deficits, reduced oxidative stress, astrogliosis, caspase activity, and amyloid-beta 42 burden. diabetesnewsjournal.com |
| MitoQ | MPTP Mouse Model (Parkinson's) | Investigated for neuroprotective effects. diabetesnewsjournal.com |
| SkQ1 | General Neurodegenerative Research | Explored for neuroprotective properties. diabetesnewsjournal.com |
Experimental Studies in Metabolic Disease Contexts
Metabolic diseases such as obesity and type 2 diabetes are increasingly linked to mitochondrial dysfunction and associated oxidative stress. diabetesnewsjournal.comnih.gov Mitochondria-targeted antioxidants have, therefore, emerged as potential therapeutic agents to counteract these metabolic disturbances.
Preclinical research using MitoQ in animal models of metabolic syndrome has yielded promising results. In mice genetically engineered to develop characteristics of cardiovascular pathology and metabolic disorder when fed a high-fat diet, 14 weeks of MitoQ treatment suppressed weight gain and fat accumulation. diabetesnewsjournal.com The treated mice also exhibited more efficient carbohydrate utilization and improved glucose and insulin (B600854) levels. diabetesnewsjournal.com Another study reported that oral administration of MitoQ for 14 weeks to a different mouse model of metabolic syndrome prevented increased adiposity, hypercholesterolemia, and hypertriglyceridemia. diabetesnewsjournal.com It also corrected hyperglycemia and hepatic steatosis (fatty liver) and reduced DNA oxidative damage in multiple organs. diabetesnewsjournal.com
In a rat model of diet-induced obesity and type 2 diabetes, MitoQ treatment was shown to improve multiple endpoints associated with peripheral neuropathy, a common complication of diabetes. nih.gov This improvement was observed even without a significant enhancement in the vascular reactivity of epineurial arterioles, highlighting the direct neuroprotective effects of mitigating mitochondrial dysfunction. nih.gov
Studies with SkQ1 have also demonstrated beneficial effects in experimental diabetes. Pre-treatment with SkQ1 in animals before the induction of diabetes led to lower blood glucose levels compared to untreated diabetic animals. nih.gov This was accompanied by favorable changes in the expression of genes and microRNAs involved in cellular defense against oxidative stress. nih.gov
These findings strongly suggest that a (9-Carboxynonyl)triphenylphosphonium conjugate, particularly one with an antioxidant payload, could be a valuable tool in preclinical investigations aimed at mitigating the metabolic and neuropathic consequences of mitochondrial dysfunction in obesity and diabetes.
Table 2: Experimental Studies of TPP Conjugates in Metabolic Disease Models
| Compound | Disease Model | Key Findings |
| MitoQ | Genetically Engineered Mouse Model of Metabolic Syndrome | Suppressed weight gain and fat accumulation; improved carbohydrate utilization, glucose, and insulin levels. diabetesnewsjournal.com |
| MitoQ | Mouse Model of Metabolic Syndrome | Prevented increased adiposity, hypercholesterolemia, and hypertriglyceridemia; corrected hyperglycemia and hepatic steatosis. diabetesnewsjournal.com |
| MitoQ | Rat Model of Diet-Induced Obesity and Type 2 Diabetes | Improved multiple endpoints of peripheral neuropathy. nih.gov |
| SkQ1 | Experimental Diabetes Model | Lowered blood glucose levels; modulated expression of genes and microRNAs related to oxidative stress defense. nih.gov |
Preclinical Investigations in Cardiovascular Pathologies
Mitochondrial dysfunction is a central player in the pathophysiology of various cardiovascular diseases, including myocardial infarction and heart failure. The excessive production of reactive oxygen species (ROS) by dysfunctional mitochondria contributes to cellular damage and adverse cardiac remodeling.
The mitochondria-targeted antioxidant SkQ1 has been the subject of several preclinical investigations in cardiovascular contexts. In an ex vivo study using an isolated rat heart model of ischemia-reperfusion injury, SkQ1 demonstrated strong antioxidant and cardioprotective properties. It led to a significant neutralization of oxidative stress, slower release of myocardial damage markers during reperfusion, and a more stable recovery of cardiac function.
Another study focusing on myocardial ischemia-reperfusion injury in rats highlighted the potential of SkQ1 to mitigate tissue damage by suppressing the formation of ROS. It is believed that by targeting the primary source of oxidative stress, such compounds can reduce the extent of injury following the restoration of blood flow to ischemic heart tissue.
These preclinical findings underscore the therapeutic potential of targeting mitochondrial oxidative stress in cardiovascular diseases. A conjugate of (9-Carboxynonyl)triphenylphosphonium with an appropriate antioxidant could be hypothesized to offer similar cardioprotective effects in preclinical models of myocardial infarction and heart failure.
Table 3: Preclinical Investigations of TPP Conjugates in Cardiovascular Pathologies
| Compound | Disease Model | Key Findings |
| SkQ1 | Isolated Rat Heart Model of Ischemia-Reperfusion | Demonstrated strong antioxidant and cardioprotective effects; improved recovery of cardiac function. |
| SkQ1 | Rat Model of Myocardial Ischemia-Reperfusion Injury | Showed potential to mitigate tissue damage by suppressing reactive oxygen species formation. |
Advanced Methodologies and Future Research Directions in 9 Carboxynonyl Triphenylphosphonium Research
Advanced Spectroscopic and Imaging Techniques for In Situ Mitochondrial Localization Studies
The precise localization of (9-Carboxynonyl)triphenylphosphonium and its conjugates within mitochondria is fundamental to understanding their function and mechanism of action. Several advanced spectroscopic and imaging techniques are employed for these in-situ studies.
Confocal microscopy is a cornerstone technique for visualizing the subcellular distribution of fluorescently-labeled TPP conjugates. nih.gov By using a pinhole to reject out-of-focus light, confocal microscopy provides high-resolution optical sections of cells, allowing for the clear colocalization of TPP-based probes with known mitochondrial markers like MitoTracker dyes. nih.gov This technique has been instrumental in confirming the mitochondrial accumulation of a wide range of TPP conjugates. nih.gov
Super-resolution microscopy , which overcomes the diffraction limit of conventional light microscopy, offers an even more detailed view of the submitochondrial localization of these compounds. nih.gov Techniques like Structured Illumination Microscopy (SIM) and Stimulated Emission Depletion (STED) microscopy can provide nanoscale resolution, enabling researchers to distinguish between the mitochondrial outer membrane, inner membrane, and matrix. osti.govyoutube.com This level of detail is critical for understanding how the structure of the TPP conjugate influences its precise location within the organelle.
Fluorescence Lifetime Imaging Microscopy (FLIM) is a powerful method that measures the decay rate of fluorescence, which can be sensitive to the local environment of the fluorophore. nih.gov In the context of mitochondrial research, FLIM can be used with certain TPP-conjugated probes to report on parameters such as mitochondrial membrane potential and viscosity. nih.govresearchgate.net Changes in the fluorescence lifetime can indicate the binding of the probe to mitochondrial components or alterations in the local chemical environment.
Multiphoton microscopy is particularly advantageous for imaging deep within tissues with reduced phototoxicity and scattering. This technique is valuable for in vivo studies, allowing for the visualization of TPP-conjugate distribution in living organisms.
For non-fluorescent TPP compounds, or for multimodal imaging, Synchrotron Radiation X-ray Fluorescence (SXRF) imaging is an emerging technique. By conjugating TPP to a metal complex, such as rhenium, researchers can use SXRF to map the elemental distribution within a cell, providing a direct and quantifiable measure of mitochondrial accumulation. chemrxiv.org
| Technique | Principle | Application in TPP Research | Resolution |
| Confocal Microscopy | Rejects out-of-focus light using a pinhole to create optical sections. | Visualizing mitochondrial colocalization of fluorescent TPP conjugates. nih.govnih.gov | ~200 nm |
| Super-Resolution Microscopy (SIM, STED) | Overcomes the diffraction limit of light for nanoscale imaging. | Determining submitochondrial localization (e.g., inner vs. outer membrane). nih.govosti.gov | 20-100 nm |
| Fluorescence Lifetime Imaging (FLIM) | Measures the decay rate of fluorescence, which is sensitive to the probe's environment. | Measuring mitochondrial membrane potential and microviscosity. nih.govresearchgate.net | Diffraction-limited |
| Multiphoton Microscopy | Uses non-linear excitation to image deeper into scattering samples. | In vivo imaging of TPP conjugate distribution in tissues. nih.gov | Diffraction-limited |
| Synchrotron X-ray Fluorescence (SXRF) | Detects elemental signatures to map the distribution of metal-tagged molecules. | Quantifying the accumulation of metal-conjugated TPP probes in mitochondria. chemrxiv.org | < 50 nm |
Computational Modeling and Molecular Dynamics Simulations of Mitochondrial Interactions
Computational approaches are becoming increasingly vital for understanding the complex interactions between (9-Carboxynonyl)triphenylphosphonium-based molecules and the mitochondrial environment at an atomic level. Molecular dynamics (MD) simulations, in particular, provide a dynamic view of how these compounds traverse and interact with the mitochondrial membranes.
These simulations can model the multi-step process of TPP cation passage through the inner mitochondrial membrane. nih.gov This includes the initial binding to the membrane surface, insertion into the hydrophobic lipid bilayer, translocation across the membrane, and subsequent release into the mitochondrial matrix. nih.gov By calculating the potential of mean force, researchers can determine the free energy profile of this translocation process, identifying energy barriers and favorable intermediate states.
MD simulations are also used to investigate how modifications to the TPP moiety or the attached cargo molecule affect its interaction with the mitochondrial membrane. For example, simulations can predict how changes in lipophilicity or the introduction of different functional groups will alter the depth of membrane penetration and the kinetics of translocation. These computational insights are invaluable for the rational design of new TPP conjugates with optimized mitochondrial targeting properties.
Furthermore, computational models can help to elucidate the mechanisms by which some TPP compounds might exert off-target effects, such as the uncoupling of oxidative phosphorylation. By simulating the interaction of these compounds with components of the electron transport chain, researchers can gain a better understanding of these undesirable side effects.
Development of Next-Generation Triphenylphosphonium-Based Conjugates with Enhanced Selectivity
While the TPP cation is a highly effective mitochondrial targeting group, research is ongoing to develop next-generation conjugates with even greater selectivity and functionality. One area of focus is the development of stimuli-responsive TPP conjugates . These molecules are designed to be "activated" only within the specific microenvironment of the mitochondria. For example, a TPP-based probe could be engineered to become fluorescent only in the presence of a particular mitochondrial enzyme or a specific reactive oxygen species (ROS). This approach minimizes off-target signals and provides a more precise readout of mitochondrial activity.
Another strategy involves the creation of dual-targeting or multi-targeting TPP conjugates . By incorporating a second targeting moiety, these compounds can be directed to specific cell types or even to other organelles in addition to the mitochondria. This could be particularly useful for therapeutic applications where it is desirable to target both the mitochondria and another cellular component involved in a disease process.
The use of bioorthogonal chemistry is also facilitating the development of novel TPP-based research tools. For instance, a TPP conjugate containing a "click chemistry" handle can be introduced into cells. nih.gov A corresponding fluorescent probe with a complementary reactive group can then be added, allowing for the specific and covalent labeling of the TPP conjugate within the mitochondria. nih.gov This approach enables researchers to track the fate of the TPP conjugate over time and to perform pull-down experiments to identify its mitochondrial binding partners.
Researchers are also exploring modifications to the TPP cation itself to improve its properties. For example, altering the substituents on the phenyl rings can modulate the lipophilicity and mitochondrial membrane potential sensitivity of the molecule. nih.govacs.org The goal is to create TPP analogues that accumulate efficiently in mitochondria without causing significant depolarization of the mitochondrial membrane, which can be a side effect of some TPP compounds. nih.gov
| Development Strategy | Description | Potential Advantage |
| Stimuli-Responsive Conjugates | Activated by specific mitochondrial conditions (e.g., enzymes, ROS). | Reduced off-target effects and more precise reporting of mitochondrial events. |
| Dual-Targeting Conjugates | Contain a second targeting group for another cellular location. | Enhanced specificity for particular cell types or simultaneous targeting of multiple organelles. |
| Bioorthogonal Chemistry Approaches | Utilize "click chemistry" for specific in-situ labeling. | Covalent labeling for long-term tracking and identification of binding partners. nih.gov |
| Modified TPP Cations | Alterations to the TPP structure to fine-tune its properties. | Improved mitochondrial accumulation with minimal impact on mitochondrial function. acs.org |
Interdisciplinary Research Avenues in Mitochondrial Chemical Biology and Drug Discovery
The versatility of the (9-Carboxynonyl)triphenylphosphonium scaffold places it at the intersection of numerous interdisciplinary research fields. In mitochondrial chemical biology , TPP-based probes are essential tools for dissecting the intricate roles of mitochondria in cellular signaling, metabolism, and apoptosis. youtube.com By delivering fluorescent sensors, redox probes, and enzyme substrates to the mitochondria, researchers can investigate these processes with unprecedented spatiotemporal resolution.
In the realm of drug discovery , the TPP moiety is being widely used to deliver therapeutic agents to the mitochondria to combat a range of diseases. acs.org This includes the development of mitochondria-targeted anticancer drugs that can selectively kill cancer cells by inducing mitochondrial dysfunction. rsc.org Similarly, mitochondria-targeted antioxidants are being investigated for the treatment of neurodegenerative diseases, cardiovascular disorders, and other conditions associated with oxidative stress.
The study of mitochondrial metabolism is another area that benefits greatly from TPP-based tools. By conjugating metabolic substrates or inhibitors to the TPP cation, researchers can probe the function of specific metabolic pathways within the mitochondria. This is crucial for understanding metabolic reprogramming in cancer and for developing new therapies that target cellular metabolism.
Furthermore, the development of theranostic TPP conjugates represents an exciting future direction. These are molecules that combine a therapeutic agent with an imaging reporter, allowing for the simultaneous diagnosis and treatment of disease. For example, a TPP conjugate could be designed to both deliver a cytotoxic drug to the mitochondria of cancer cells and to provide a fluorescent signal for tracking the drug's delivery and efficacy. rsc.org
The continued development of advanced methodologies and the exploration of new interdisciplinary research avenues will undoubtedly expand the utility of (9-Carboxynonyl)triphenylphosphonium and related compounds, leading to new discoveries in mitochondrial biology and the development of novel therapeutic strategies.
Q & A
Basic Questions
Q. What are the recommended methods for synthesizing (9-Carboxynonyl)triphenylphosphonium derivatives?
- Methodology : The synthesis typically involves nucleophilic substitution reactions. For example, alkylation of triphenylphosphine with a 9-carboxynonyl bromide precursor under reflux in polar aprotic solvents (e.g., acetonitrile) can yield the target compound. Reaction optimization may include controlling temperature (reflux at ~80°C) and stoichiometric ratios (e.g., 1:1.2 PPh₃:alkyl halide). Purification via recrystallization or column chromatography is recommended .
Q. How can researchers ensure the purity of (9-Carboxynonyl)triphenylphosphonium compounds during synthesis?
- Methodology : Use a combination of analytical techniques:
- NMR Spectroscopy : Confirm structural integrity via <sup>1</sup>H, <sup>13</sup>C, and <sup>31</sup>P NMR to identify characteristic peaks (e.g., δ ~24 ppm for PPh₃ groups).
- HPLC : Assess purity using reverse-phase chromatography with UV detection (λ = 254 nm).
- Elemental Analysis : Verify carbon, hydrogen, and phosphorus content within ±0.3% of theoretical values .
Q. What safety precautions are critical when handling (9-Carboxynonyl)triphenylphosphonium bromide in laboratory settings?
- Guidelines :
- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.
- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks.
- Waste Management : Collect organic waste separately and dispose via certified hazardous waste services to prevent environmental contamination .
Advanced Research Questions
Q. How does the incorporation of a (9-Carboxynonyl)triphenylphosphonium moiety enhance mitochondrial targeting in drug delivery systems?
- Mechanistic Insight : The lipophilic triphenylphosphonium cation facilitates membrane potential-driven accumulation in mitochondria. For example, mitochondrial-targeted AIEgens (e.g., TPE-PPh₃) showed 20-fold higher cytotoxicity in cancer cells due to selective mitochondrial disruption and autophagic cell death induction. The carboxynonyl chain may further modulate solubility and sub-mitochondrial localization .
Q. What mechanisms explain the enhanced photoluminescence quantum yield (QY) when (9-Carboxynonyl)triphenylphosphonium is used in gold nanoclusters (AuNCs)?
- Photophysical Analysis : The triphenylphosphonium cation enables metal-to-ligand charge transfer (MLCT), stabilizing excited states and reducing non-radiative decay. In PEG-capped AuNCs, this interaction increased QY from <1% to >15% in near-infrared emission. Time-resolved spectroscopy and DFT modeling are recommended to validate MLCT pathways .
Q. How can researchers resolve contradictions in reported toxicity profiles of triphenylphosphonium derivatives across studies?
- Contradiction Analysis :
- Systematic Review : Follow EPA High Production Volume (HPV) protocols to aggregate and weight data by study quality (e.g., OECD guidelines compliance) .
- In Vitro Assays : Compare cytotoxicity (e.g., IC₅₀) across cell lines (e.g., HepG2 vs. MCF-7) under standardized conditions (e.g., 48h exposure, MTT assay).
- Confounding Factors : Control for chain length (e.g., C4 vs. C9 carboxyalkyl groups) and counterion effects (Br⁻ vs. Cl⁻) .
Q. What experimental strategies optimize the solubility and stability of (9-Carboxynonyl)triphenylphosphonium-based compounds in aqueous environments?
- Approaches :
- Counterion Exchange : Replace bromide with hydrophilic anions (e.g., tosylate) to enhance solubility.
- pH Adjustment : Use buffered solutions (pH 7.4) to stabilize the carboxylate form of the carboxynonyl chain.
- Nanocarrier Encapsulation : Embed in liposomes or PEGylated nanoparticles to improve bioavailability .
Q. How do structural modifications of the carboxynonyl chain length impact the biological activity of triphenylphosphonium derivatives?
- Structure-Activity Relationship (SAR) :
- Mitochondrial Uptake : Longer alkyl chains (e.g., C9 vs. C4) enhance lipophilicity and mitochondrial membrane penetration, as shown in TPE-PPh₃ analogs.
- Cytotoxicity : Chain length inversely correlates with EC₅₀ in cancer cells; C9 derivatives exhibit lower EC₅₀ (≤10 µM) due to improved membrane interaction.
- Experimental Design : Synthesize homologs (C4, C6, C9) and compare uptake via fluorescence microscopy and cytotoxicity via flow cytometry .
Tables for Key Data
Table 1. Comparison of Cytotoxicity in Triphenylphosphonium Derivatives
| Compound | Chain Length | EC₅₀ (µM) | Cell Line | Reference |
|---|---|---|---|---|
| DP-PPh₃ | C4 | 45.2 | HeLa | |
| TPE-PPh₃ | C9 | 2.3 | MCF-7 | |
| (4-Carboxybutyl)-PPh₃ | C4 | 38.7 | HepG2 |
Table 2. Photophysical Properties of AuNCs with Triphenylphosphonium Ligands
| AuNC System | QY (%) | Emission λ (nm) | Lifetime (ns) | Mechanism |
|---|---|---|---|---|
| PEG-AuNCs | 1.2 | 820 | 2.1 | N/A |
| PEG-PPh₃-AuNCs | 15.8 | 850 | 6.7 | MLCT |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
